![molecular formula C26H22N6O2S B2700835 2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114611-64-1](/img/structure/B2700835.png)
2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Studies have synthesized and evaluated compounds related to the mentioned chemical structure for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds showed high binding affinity for alpha 1-adrenoceptor with significant antihypertensive activity in animal models, indicating their potential for treating hypertension (J. Chern et al., 1993).
Antimicrobial Agents
A series of novel derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some compounds demonstrated significant antimicrobial spectrum against tested microbes, suggesting their potential application in combating infectious diseases (T. Ram et al., 2016).
Anticancer Agents
Quinazolinone derivatives, including those related to the compound , have been studied for their anticancer properties. Research indicates that these compounds possess promising anticancer activity, with some showing comparable efficacy to cisplatin against certain cancer cell lines in vitro and in vivo (A. Joseph et al., 2010).
Anticonvulsant, Sedative-Hypnotic, and CNS Depressant Activities
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for CNS activities. Some derivatives exhibited anticonvulsant activity in animal models, along with sedative-hypnotic and CNS depressant effects, indicating their potential for treating neurological disorders (V. Jatav et al., 2008).
Propriétés
IUPAC Name |
2-[3-(4-phenylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c33-23(31-15-13-30(14-16-31)20-9-2-1-3-10-20)18-7-6-8-19(17-18)27-25-29-32-24(34)21-11-4-5-12-22(21)28-26(32)35-25/h1-12,17H,13-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBFDWWDXVHPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


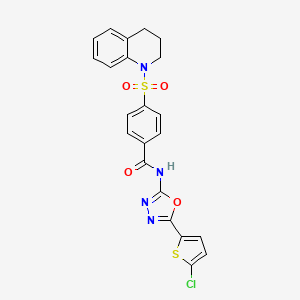
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)
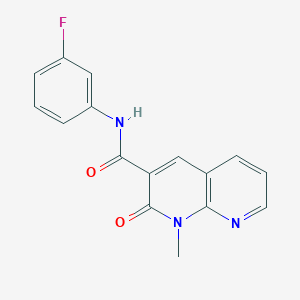
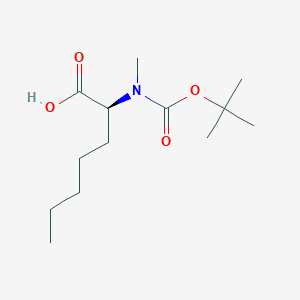

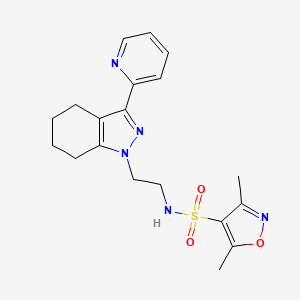

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)
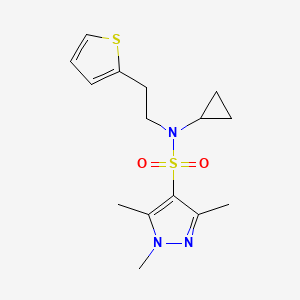
![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)
![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)